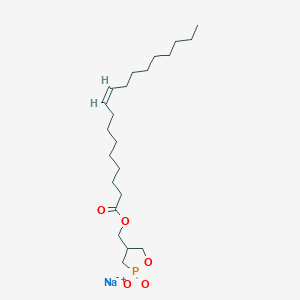

2Ccpa sodium

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

927880-40-8 |

|---|---|

Fórmula molecular |

C22H40NaO5P |

Peso molecular |

438.5 g/mol |

Nombre IUPAC |

sodium (2-oxido-2-oxo-1,2λ5-oxaphospholan-4-yl)methyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C22H41O5P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(23)26-18-21-19-27-28(24,25)20-21;/h9-10,21H,2-8,11-20H2,1H3,(H,24,25);/q;+1/p-1/b10-9-; |

Clave InChI |

DNUYQLMNIMYOBI-KVVVOXFISA-M |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1COP(=O)(C1)[O-].[Na+] |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC1COP(=O)(C1)[O-].[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling 2Ccpa Sodium: A Technical Guide to its Chemical Identity, Biological Activity, and Experimental Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2Ccpa sodium, a synthetically stabilized analog of cyclic phosphatidic acid. The document elucidates the compound's full chemical nomenclature, presents its key physicochemical properties in a structured format, and details its multifaceted biological activities. A significant focus is placed on its emerging therapeutic potential in diverse fields such as neuroprotection, anti-inflammatory responses, and anti-fibrotic applications. This guide furnishes detailed experimental protocols for key assays and visualizes the intricate signaling pathways influenced by this compound, offering a valuable resource for researchers and professionals in drug development.

Chemical Identity and Properties of this compound

The compound commonly referred to as this compound is a synthetic derivative of cyclic phosphatidic acid (cPA), specifically designed for enhanced stability. Its full chemical name is sodium 4-((oleoyloxy)methyl)-1,2-oxaphospholan-2-olate 2-oxide .[1][2] It is also recognized by other systematic names such as sodium;(2-oxido-2-oxo-1,2λ⁵-oxaphospholan-4-yl)methyl (Z)-octadec-9-enoate.[2]

Several synonyms are used in scientific literature, including 2-Carba-cyclic phosphatidic acid sodium salt and SODIUM CARBACYCLIC PHOSPHATIDATE.[1][2]

Physicochemical and Pharmacokinetic Data

A summary of the key quantitative data for this compound is presented in the tables below for ease of reference and comparison.

| Identifier | Value | Source |

| CAS Number | 927880-40-8 | |

| Molecular Formula | C22H40NaO5P | |

| Molecular Weight | 438.52 g/mol | |

| Exact Mass | 438.2511 Da | |

| Appearance | Solid powder | |

| Purity | >98% |

| Pharmacokinetic Parameter | Value | Species | Dosage and Administration |

| Plasma Half-life | 16 minutes | Mouse | 1.6 mg/kg, intraperitoneal |

| Peak Plasma Time | 2 hours | Rat | Oral administration (enterosoluble capsule) |

Biological Mechanisms and Signaling Pathways

This compound exhibits a range of biological activities by modulating key signaling pathways involved in inflammation, fibrosis, and cell proliferation. Its mechanisms of action are context-dependent, varying with the cell type and pathological condition.

Neuroinflammation and Microglial Polarization in Traumatic Brain Injury (TBI)

In the context of traumatic brain injury, this compound demonstrates neuroprotective effects by suppressing inflammation. This is primarily achieved by modulating the polarization of microglia, the resident immune cells of the central nervous system. This compound promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory and neuroprotective M2 phenotype. This shift leads to a reduction in the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and Transforming Growth Factor-β1 (TGF-β1).

Antifibrotic Effects via cAMP Signaling

In systemic sclerosis, a disease characterized by excessive fibrosis, this compound demonstrates antifibrotic properties. It acts on skin fibroblasts to increase the intracellular levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP signaling leads to a downstream reduction in the expression of extracellular matrix (ECM) proteins, thereby mitigating the fibrotic process.

Chondroprotection in Osteoarthritis

In osteoarthritis, this compound exhibits chondroprotective effects by modulating the activity of synoviocytes and chondrocytes. It stimulates the synthesis of hyaluronic acid, a key component of synovial fluid, and concurrently suppresses the production of matrix metalloproteinases (MMPs), specifically MMP-1, MMP-3, and MMP-13, which are responsible for cartilage degradation. Notably, this beneficial effect is not mediated through the lysophosphatidic acid 1 (LPA1) receptor.

Glial Cell Proliferation via LPA Receptor and ERK Pathway

This compound also influences the proliferation and survival of glial cells, including astrocytes and oligodendrocyte precursor cells. It achieves this by activating lysophosphatidic acid (LPA) receptors, particularly LPA1 and LPA6. This receptor activation triggers the downstream Extracellular signal-regulated kinase (ERK) signaling pathway, which is a critical regulator of cell growth and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological effects of this compound.

In Vitro Microglial Polarization Assay

This protocol is adapted from studies investigating the effect of this compound on microglial polarization.

Objective: To determine the effect of this compound on the polarization of microglia to M1 or M2 phenotypes in vitro.

Materials:

-

Primary microglial cells or a suitable microglial cell line (e.g., BV-2)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) for M1 polarization

-

Interleukin-4 (IL-4) for M2 polarization

-

This compound

-

Antibodies for M1 markers (e.g., iNOS, CD86) and M2 markers (e.g., Arginase-1, CD206) for immunocytochemistry or Western blotting

-

RNA extraction kit and reagents for quantitative real-time PCR (qRT-PCR) for gene expression analysis

Procedure:

-

Cell Culture: Plate microglial cells at a suitable density in multi-well plates and allow them to adhere overnight.

-

Treatment:

-

Control Group: Treat cells with vehicle (e.g., PBS).

-

M1 Polarization Group: Treat cells with LPS (e.g., 100 ng/mL).

-

M2 Polarization Group: Treat cells with IL-4 (e.g., 20 ng/mL).

-

This compound Treatment Group: Pre-treat cells with varying concentrations of this compound for 1 hour, followed by co-treatment with LPS.

-

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Analysis:

-

Immunocytochemistry: Fix the cells, permeabilize, and stain with fluorescently labeled antibodies against M1 and M2 markers. Visualize using a fluorescence microscope.

-

Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against M1 and M2 markers, followed by HRP-conjugated secondary antibodies.

-

qRT-PCR: Extract total RNA, reverse transcribe to cDNA, and perform qRT-PCR to quantify the gene expression of M1 and M2 markers.

-

Intracellular cAMP Measurement in Fibroblasts

This protocol is based on studies evaluating the antifibrotic effects of this compound.

Objective: To measure the effect of this compound on intracellular cAMP levels in fibroblasts.

Materials:

-

Human dermal fibroblasts

-

Fibroblast growth medium

-

This compound

-

Forskolin (positive control)

-

cAMP assay kit (e.g., ELISA-based or FRET-based)

-

Cell lysis buffer compatible with the cAMP assay kit

Procedure:

-

Cell Culture: Seed fibroblasts in a multi-well plate and grow to near confluency.

-

Serum Starvation: Serum-starve the cells for a few hours prior to the experiment to reduce basal signaling.

-

Treatment:

-

Basal Group: Treat cells with vehicle.

-

Positive Control Group: Treat cells with a known adenylyl cyclase activator like forskolin.

-

This compound Treatment Group: Treat cells with various concentrations of this compound.

-

-

Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

cAMP Quantification: Follow the manufacturer's instructions for the cAMP assay kit to measure the concentration of cAMP in the cell lysates.

MMP-13 Expression Assay in Chondrocytes

This protocol is derived from research on the chondroprotective effects of this compound in osteoarthritis.

Objective: To determine the effect of this compound on the expression of MMP-13 in chondrocytes.

Materials:

-

Human primary chondrocytes or a chondrosarcoma cell line (e.g., SW1353)

-

Chondrocyte culture medium

-

Interleukin-1β (IL-1β) to induce MMP-13 expression

-

This compound

-

RNA extraction kit and qRT-PCR reagents

-

ELISA kit for MMP-13 quantification in culture supernatant

-

Reagents for Western blotting

Procedure:

-

Cell Culture: Culture chondrocytes in appropriate plates or flasks.

-

Treatment:

-

Control Group: Treat cells with vehicle.

-

IL-1β Group: Treat cells with IL-1β (e.g., 10 ng/mL) to stimulate MMP-13 expression.

-

This compound Treatment Group: Pre-treat cells with this compound for 1 hour, followed by co-treatment with IL-1β.

-

-

Incubation: Incubate the cells for 24-48 hours.

-

Analysis:

-

qRT-PCR: Analyze MMP-13 mRNA levels as described in section 3.1.

-

ELISA: Collect the culture supernatant and measure the concentration of secreted MMP-13 using a specific ELISA kit.

-

Western Blotting: Analyze the intracellular levels of pro-MMP-13 and active MMP-13 in cell lysates.

-

ERK Activation Assay in Glial Cells

This protocol is based on studies investigating the proliferative effects of this compound on glial cells.

Objective: To assess the effect of this compound on the phosphorylation of ERK in glial cells.

Materials:

-

Primary astrocytes or oligodendrocyte precursor cells

-

Appropriate glial cell culture medium

-

This compound

-

LPA receptor antagonist (e.g., Ki16425)

-

Cell lysis buffer containing phosphatase and protease inhibitors

-

Antibodies specific for phosphorylated ERK (p-ERK) and total ERK for Western blotting

Procedure:

-

Cell Culture: Plate glial cells and allow them to adhere.

-

Serum Starvation: Serum-starve the cells to reduce basal ERK activation.

-

Treatment:

-

Control Group: Treat with vehicle.

-

This compound Group: Treat with this compound for a short duration (e.g., 5-30 minutes).

-

Antagonist Group: Pre-treat with an LPA receptor antagonist before adding this compound.

-

-

Cell Lysis: Immediately lyse the cells on ice with lysis buffer.

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against p-ERK.

-

Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK.

-

Conclusion

This compound is a promising synthetic phospholipid with a well-defined chemical structure and diverse biological activities. Its ability to modulate key signaling pathways in inflammation, fibrosis, and cell proliferation underscores its therapeutic potential for a range of diseases, including traumatic brain injury, systemic sclerosis, and osteoarthritis. The detailed experimental protocols and visualized signaling pathways provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the mechanisms of action and therapeutic applications of this intriguing molecule. Further research is warranted to fully elucidate its clinical utility and to develop it into a novel therapeutic agent.

References

An In-depth Technical Guide to the Cellular Signaling Mechanisms of 2-O-Carba-Cyclic Phosphatidic Acid (2ccPA) and 2-Chloro-N6-Cyclopentyladenosine (CCPA)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The nomenclature "2Ccpa sodium" presents a potential ambiguity in scientific literature, referring to two distinct molecules with different mechanisms of action in cellular signaling. This guide provides a comprehensive overview of both compounds to clarify their roles and facilitate further research. The primary focus is on 2-O-carba-cyclic phosphatidic acid (2ccPA) , a lipid mediator, as the sodium salt form is more commonly associated with this compound. A detailed section on 2-Chloro-N6-cyclopentyladenosine (CCPA) , a potent adenosine A1 receptor agonist, is also included to address any potential confusion arising from the shared abbreviation.

Part 1: 2-O-Carba-Cyclic Phosphatidic Acid (2ccPA) Sodium

2-O-carba-cyclic phosphatidic acid (2ccPA) is a synthetic, metabolically stabilized analog of cyclic phosphatidic acid (cPA). It functions as a signaling molecule primarily through the activation of lysophosphatidic acid (LPA) receptors, playing a role in various cellular processes, including cell proliferation and differentiation.

Core Mechanism of Action: LPA Receptor Activation

2ccPA exerts its biological effects by binding to and activating G protein-coupled lysophosphatidic acid (LPA) receptors. There are at least six subtypes of LPA receptors (LPA1-6), and they couple to various G proteins, including Gi/o, Gq/11, G12/13, and Gs, to initiate downstream signaling cascades. This multimodal signaling capacity allows 2ccPA to influence a wide range of cellular functions.

Signaling Pathways

Upon activation of LPA receptors, 2ccPA triggers several key signaling pathways:

-

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Activation of LPA receptors, particularly those coupled to Gi/o and Gq/11, leads to the activation of the Ras-Raf-MEK-ERK cascade. Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival.[1]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: LPA receptor activation can also stimulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

-

Rho/ROCK Pathway: Coupling of LPA receptors to G12/13 activates the small GTPase Rho and its downstream effector, Rho-associated kinase (ROCK). This pathway is primarily involved in cytoskeletal rearrangements, cell migration, and smooth muscle contraction.

-

Phospholipase C (PLC) Pathway: Gq/11-coupled LPA receptors activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Signaling Pathway of 2ccPA via LPA Receptors

Caption: 2ccPA signaling through LPA receptors activates multiple G-protein pathways.

Quantitative Data

| Parameter | Receptor Subtype | Value | Cell Type/System | Reference |

| EC50 | LPA1 | 54.8 nM | 293A cells | [2] |

| LPA2 | 256.4 nM | 293A cells | [2] | |

| LPA3 | 11.6 nM | 293A cells | [2] | |

| LPA4 | 1.0 nM | 293A cells | [2] | |

| LPA5 | 50.2 nM | 293A cells | ||

| LPA6 | 90.9 nM | 293A cells |

Role of Sodium

The role of sodium ions in the direct modulation of LPA receptor activity is not as extensively characterized as it is for other GPCRs like the adenosine receptors. However, LPA signaling can influence the activity of ion channels, including sodium channels. For instance, LPA has been shown to up-regulate the expression and activity of the Nav1.7 sodium channel, leading to enhanced Na+ influx. This effect is mediated through LPA1 receptor activation and the Rho/Rho Kinase pathway. Additionally, LPA5 receptor activation can stimulate the Na+/H+ exchanger 3 (NHE3).

Experimental Protocols

A common method to determine the binding affinity of ligands to LPA receptors is through a competitive radioligand binding assay.

-

Membrane Preparation: Membranes are prepared from cells overexpressing a specific LPA receptor subtype.

-

Assay Buffer: A suitable buffer, such as PBS with 0.1% fatty acid-free BSA, is used.

-

Radioligand: A radiolabeled LPA receptor antagonist, such as [3H]VPC12249, is used.

-

Competition: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., 2ccPA).

-

Incubation: The reaction is incubated at room temperature to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The IC50 value is determined by non-linear regression of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Experimental Workflow for LPA Receptor Radioligand Binding Assay

Caption: Workflow for determining 2ccPA binding affinity to LPA receptors.

This assay measures the activation of the ERK signaling pathway in response to 2ccPA.

-

Cell Culture and Starvation: Cells expressing LPA receptors are cultured and then serum-starved to reduce basal ERK phosphorylation.

-

Stimulation: Cells are treated with various concentrations of 2ccPA for a short period (e.g., 5-15 minutes).

-

Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for phosphorylated ERK (p-ERK) and a primary antibody for total ERK (t-ERK) as a loading control.

-

Detection: An HRP-conjugated secondary antibody is used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: The band intensities are quantified, and the ratio of p-ERK to t-ERK is calculated to determine the extent of ERK activation.

Part 2: 2-Chloro-N6-Cyclopentyladenosine (CCPA)

2-Chloro-N6-cyclopentyladenosine (CCPA) is a potent and highly selective agonist for the adenosine A1 receptor. It is a synthetic derivative of adenosine and is widely used in research to study the physiological and pathological roles of A1 receptor activation.

Core Mechanism of Action: Adenosine A1 Receptor Activation

CCPA binds to and activates the adenosine A1 receptor, which is a G protein-coupled receptor that primarily couples to the Gi/o family of G proteins.

Signaling Pathways

Activation of the adenosine A1 receptor by CCPA leads to:

-

Inhibition of Adenylyl Cyclase: The primary downstream effect of A1 receptor activation is the inhibition of adenylyl cyclase activity through the Gαi/o subunit. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunits released upon G protein activation can directly modulate the activity of various ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of N-type and P/Q-type voltage-gated calcium channels, which reduces neurotransmitter release.

-

Activation of Phospholipase C: In some cell types, A1 receptors can also couple to Gq/11, leading to the activation of the PLC pathway and subsequent increases in intracellular calcium.

Signaling Pathway of CCPA via the Adenosine A1 Receptor

References

The Biological Activity of 2-Carba-Cyclic Phosphatidic Acid (2ccPA) as a Lipid Mediator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carba-cyclic phosphatidic acid (2ccPA) is a synthetic analog of the naturally occurring lipid mediator, cyclic phosphatidic acid (cPA).[1][2] Developed to be more chemically stable than its natural counterpart, 2ccPA has emerged as a potent bioactive molecule with a wide range of therapeutic potentials.[1][2] This technical guide provides a comprehensive overview of the biological activities of 2ccPA, focusing on its role as a lipid mediator, its signaling pathways, and the experimental methodologies used to elucidate its functions.

Core Biological Activities

2ccPA exhibits a diverse array of biological effects, primarily stemming from its ability to modulate the signaling of lysophosphatidic acid (LPA), a key lipid mediator involved in numerous physiological and pathological processes. The principal activities of 2ccPA include the potent inhibition of autotaxin (ATX), the primary enzyme responsible for LPA synthesis in the blood, and the direct interaction with LPA receptors.[1] These actions lead to a variety of downstream effects, including the suppression of cancer cell migration and metastasis, neuroprotection, and the attenuation of inflammation and neuropathic pain.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the biological activity of 2ccPA and its active metabolite, 2-carba-lysophosphatidic acid (2carbaLPA).

Table 1: Inhibition of Autotaxin (ATX) by 2ccPA Analogs

| Compound | IC50 (nM) | Maximum Inhibition (%) | Reference |

| 2ccPA 16:1 | 140 | 91 | |

| 2ccPA 18:1 | 370 | 90 |

Table 2: Agonistic Activity of 2ccPA and its Metabolite 2carbaLPA on LPA Receptors

| Compound | LPA Receptor | EC50 (nM) | Emax (% of LPA response) | Reference |

| 2ccPA 18:1 | LPA1 | > 3000 | Not Available | |

| LPA2 | > 3000 | Not Available | ||

| LPA3 | 216.8 | 37.4 ± 1.6 | ||

| LPA4 | 92.3 | 23.3 ± 2.6 | ||

| LPA5 | 2233.6 | 51.2 ± 12.9 | ||

| LPA6 | > 3000 | Not Available | ||

| 2carbaLPA | LPA1 | 54.8 | Not Available | |

| LPA2 | 256.4 | Not Available | ||

| LPA3 | 11.6 | Not Available | ||

| LPA4 | 1.0 | Not Available | ||

| LPA5 | 50.2 | Not Available | ||

| LPA6 | 90.9 | Not Available |

Note: 2carbaLPA is a degradation product of 2ccPA and is suggested to be an active form in vivo.

Signaling Pathways

2ccPA exerts its biological effects through two primary mechanisms: the inhibition of the autotaxin-LPA axis and the direct modulation of LPA receptor signaling, which can subsequently activate downstream pathways such as the ERK signaling cascade.

Autotaxin-LPA Signaling Axis and its Inhibition by 2ccPA

Autotaxin (ATX) is a secreted lysophospholipase D that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (LPARs) on target cells, initiating a variety of cellular responses. 2ccPA acts as a potent inhibitor of ATX, thereby reducing the production of LPA and attenuating its downstream signaling.

LPA Receptor Signaling and ERK Activation

2ccPA and its metabolite 2carbaLPA can directly interact with and activate several LPA receptors. This interaction initiates intracellular signaling cascades, including the activation of the Extracellular signal-regulated kinase (ERK) pathway, which is crucial for regulating cellular processes like proliferation and survival.

References

- 1. 2-Carba-lysophosphatidic acid is a novel β-lysophosphatidic acid analogue with high potential for lysophosphatidic acid receptor activation and autotaxin inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-carba-cyclic phosphatidic acid sodium (2Ccpa sodium) is a chemically stabilized analog of the naturally occurring lysophospholipid, cyclic phosphatidic acid (cPA). As a bioactive lipid mediator, 2Ccpa exerts a wide range of cellular effects, positioning it as a molecule of significant interest for therapeutic development, particularly in the fields of inflammation, oncology, and neurobiology. This technical guide delineates the primary molecular targets of 2Ccpa, focusing on its interaction with the lysophosphatidic acid (LPA) receptor family. We provide a comprehensive overview of the downstream signaling cascades, quantitative binding data for its active metabolite, detailed experimental methodologies for target validation, and visual representations of key pathways and workflows.

Primary Molecular Targets: Lysophosphatidic Acid (LPA) Receptors

The principal molecular targets of 2Ccpa are the six members of the G protein-coupled receptor (GPCR) family known as lysophosphatidic acid (LPA) receptors, designated LPA₁ through LPA₆.[1] These receptors are integral membrane proteins that mediate the diverse physiological and pathological effects of LPA. 2Ccpa, upon administration, is metabolized to 2-carba-lysophosphatidic acid (2carbaLPA), which acts as a potent agonist at all six LPA receptor subtypes.[2] The interaction of 2carbaLPA with these receptors initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.

Quantitative Data: Agonistic Activity of 2carbaLPA

The following table summarizes the half-maximal effective concentrations (EC₅₀) of 2carbaLPA, the active metabolite of 2Ccpa, for the human LPA receptors. These values were determined using a TGF-α shedding assay in HEK293A cells engineered to express individual LPA receptor subtypes.[2]

| Receptor Subtype | EC₅₀ (nM) |

| LPA₁ | 54.8 |

| LPA₂ | 256.4 |

| LPA₃ | 11.6 |

| LPA₄ | 1.0 |

| LPA₅ | 50.2 |

| LPA₆ | 90.9 |

Data represents the agonistic activity of 2-carba-lysophosphatidic acid (2carbaLPA), a degradation product of 2Ccpa.[2]

Signaling Pathways

Activation of LPA receptors by 2carbaLPA triggers the coupling of the receptors to various heterotrimeric G proteins, leading to the initiation of distinct downstream signaling pathways. The specific G protein activated (Gαq/11, Gαi/o, Gα12/13, or Gαs) is dependent on the LPA receptor subtype.[3]

Gαq/11 Pathway: Calcium Mobilization

Coupling to Gαq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium concentration is a key signaling event that can be experimentally measured to assess receptor activation.

Gαi/o and Gα12/13 Pathways: ERK Phosphorylation

LPA receptor coupling to Gαi/o and Gα12/13 can lead to the activation of the Ras-Raf-MEK-ERK signaling cascade. This pathway culminates in the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK), a key regulator of cell proliferation, differentiation, and survival. The level of phosphorylated ERK (p-ERK) is a widely used readout for the activation of this pathway.

Experimental Protocols

The characterization of 2Ccpa's activity at LPA receptors relies on a suite of robust in vitro assays. Detailed methodologies for three key experiments are provided below.

TGF-α Shedding Assay for Receptor Activation

This assay measures the activation of Gα12/13- and Gαq-coupled receptors. Receptor activation leads to the cleavage and release (shedding) of a membrane-anchored alkaline phosphatase-tagged TGF-α (AP-TGF-α). The amount of shed AP-TGF-α in the supernatant is proportional to receptor activation and can be quantified by measuring alkaline phosphatase activity.

Methodology:

-

Cell Culture and Transfection: HEK293A cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Cells are seeded in 12-well plates and co-transfected with plasmids encoding the specific human LPA receptor subtype and AP-TGF-α using a suitable transfection reagent.

-

Ligand Stimulation: 24 hours post-transfection, the medium is replaced with serum-free DMEM. Cells are then stimulated with varying concentrations of 2Ccpa or its metabolites for 1 hour at 37°C.

-

Supernatant Collection and Analysis: The cell culture supernatant is collected and centrifuged to remove cellular debris. The alkaline phosphatase activity in the supernatant is measured by adding a p-nitrophenyl phosphate (pNPP) substrate solution and incubating at room temperature. The absorbance at 405 nm is measured using a microplate reader.

-

Data Analysis: The increase in absorbance is proportional to the amount of shed AP-TGF-α. Dose-response curves are generated by plotting the absorbance against the logarithm of the agonist concentration to determine EC₅₀ values.

Western Blot for ERK Phosphorylation

This technique is used to detect the phosphorylation status of ERK1/2, providing a direct measure of the activation of the MAPK/ERK signaling pathway.

Methodology:

-

Cell Culture and Serum Starvation: Cells endogenously or exogenously expressing LPA receptors are cultured to near confluence. Prior to stimulation, cells are serum-starved for 12-24 hours to reduce basal ERK phosphorylation.

-

Ligand Stimulation: Cells are treated with 2Ccpa at various concentrations for a short duration (typically 5-15 minutes) at 37°C.

-

Cell Lysis and Protein Quantification: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane is then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The same membrane is often stripped and re-probed with an antibody for total ERK as a loading control.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-ERK to total ERK is calculated to determine the fold change in ERK phosphorylation.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) following receptor activation. It is a common method for assessing the activity of Gαq-coupled GPCRs.

Methodology:

-

Cell Preparation and Dye Loading: Cells expressing the LPA receptor of interest are seeded in a 96- or 384-well black-walled, clear-bottom plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer containing probenecid (to prevent dye leakage) for 30-60 minutes at 37°C.

-

Baseline Fluorescence Measurement: The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the addition of the agonist.

-

Agonist Addition and Signal Detection: 2Ccpa is added to the wells using an automated injection system, and the fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. The response is often normalized to the baseline fluorescence (ΔF/F). Dose-response curves are constructed to determine the EC₅₀ of 2Ccpa for inducing calcium mobilization.

Conclusion

This compound, through its active metabolite 2carbaLPA, is a potent agonist of all six known LPA receptors. Its primary molecular targets are LPA₁-LPA₆, through which it activates a variety of downstream signaling pathways, including those leading to calcium mobilization and ERK phosphorylation. The quantitative data on receptor activation, coupled with the detailed experimental protocols provided, offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this promising compound. Understanding the specific interactions of 2Ccpa with its molecular targets is crucial for the rational design of novel therapeutics for a range of diseases.

References

Navigating the Signalome: A Technical Guide to the Pathways Modulated by 2-Chloro-N6-cyclopentyladenosine (CCPA) and 2-carba-cyclic Phosphatidic Acid (2ccPA)

For the Attention of Researchers, Scientists, and Drug Development Professionals

The nomenclature "2Ccpa" can refer to two distinct molecular entities, each with unique targets and downstream signaling cascades. This technical guide provides an in-depth exploration of the signaling pathways associated with both 2-Chloro-N6-cyclopentyladenosine (CCPA) , a potent adenosine A1 receptor agonist, and 2-carba-cyclic Phosphatidic Acid (2ccPA) , a stable analog of cyclic phosphatidic acid that interacts with lysophosphatidic acid (LPA) receptors. This document delineates their mechanisms of action, presents quantitative data for comparative analysis, details relevant experimental protocols, and provides visual representations of the signaling pathways to facilitate a comprehensive understanding of their cellular effects.

Part 1: 2-Chloro-N6-cyclopentyladenosine (CCPA) Sodium: An Adenosine A1 Receptor Agonist

2-Chloro-N6-cyclopentyladenosine (CCPA) is a highly selective and potent agonist for the adenosine A1 receptor (A1AR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Its sodium salt form is commonly used to enhance solubility in experimental settings. Activation of the A1AR by CCPA initiates a cascade of intracellular events with significant physiological consequences, including cardioprotection and neuromodulation.[3]

Core Signaling Pathways of CCPA

Upon binding to the A1AR, CCPA induces a conformational change that facilitates the coupling and activation of inhibitory G proteins, primarily of the Gi/o family.[4][5] This interaction leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.

1. Inhibition of Adenylyl Cyclase: The most canonical pathway activated by CCPA is the inhibition of adenylyl cyclase. The activated Gαi/o subunit directly binds to and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream targets.

2. Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CCPA has been shown to activate several MAPK pathways, including the Extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. This activation can be mediated by both the Gα and Gβγ subunits and is often cell-type specific. For instance, in coronary artery smooth muscle cells, CCPA-induced activation of ERK1/2 is linked to cell proliferation.

3. Stimulation of the Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunits released upon A1AR activation can stimulate PI3K activity. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), leading to the phosphorylation and activation of Akt. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism.

4. Modulation of Phospholipase C (PLC) and Protein Kinase C (PKC): In some cellular contexts, the Gβγ subunits can also activate phospholipase C (PLC), which hydrolyzes PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates protein kinase C (PKC), which can then phosphorylate a variety of cellular proteins, including components of the MAPK pathway, thereby influencing processes like smooth muscle contraction.

5. Regulation of Ion Channels: A1AR activation by CCPA can also lead to the modulation of ion channel activity. The Gβγ subunits can directly interact with and activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. Additionally, A1AR activation can inhibit N-type calcium channels.

Quantitative Data for CCPA

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | |||

| A1 Adenosine Receptor | 0.4 nM | Rat Brain Membranes | |

| A1 Adenosine Receptor | 1.3 nM | Rat Brain | |

| A1 Adenosine Receptor | 0.5 nM | Bovine Brain | |

| A2 Adenosine Receptor | 3900 nM | Rat Striatal Membranes | |

| Functional Potency | |||

| Adenylyl Cyclase Inhibition (IC50) | 33 nM | Rat Fat Cell Membranes | |

| Negative Chronotropic Activity (EC50) | 8.2 nM | Spontaneously Beating Rat Atria | |

| Inhibition of Glutamate Overflow (EC50) | ~20 nM | Rat Cortical Synaptosomes | |

| Selectivity | |||

| A1 vs A2a Receptor Selectivity | ~10,000-fold | Rat | |

| A1 vs A2a Receptor Selectivity | 500-fold | Rat | |

| A1 vs A2a Receptor Selectivity | 920-fold | Bovine |

Visualizing CCPA Signaling Pathways

References

- 1. 2-Carba cyclic phosphatidic acid inhibits lipopolysaccharide-induced prostaglandin E2 production in a human macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coupling of the human A1 adenosine receptor to different heterotrimeric G proteins: evidence for agonist-specific G protein activation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-Carba-Cyclic Phosphatidic Acid (2Ccpa) Sodium in Inhibiting Autotaxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the bioactive lipid mediator lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cancer progression, inflammation, and fibrosis, making it a prime therapeutic target. This technical guide provides an in-depth overview of 2-carba-cyclic phosphatidic acid (2Ccpa) sodium, a potent inhibitor of autotaxin. We will delve into its mechanism of action, present quantitative data on its inhibitory efficacy, detail relevant experimental protocols for its study, and visualize the associated signaling pathways and experimental workflows.

Introduction to the Autotaxin-LPA Signaling Axis

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the primary producer of extracellular LPA.[1][2][3] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA and choline.[3][4] LPA then binds to at least six distinct G protein-coupled receptors (GPCRs), designated LPA1-6, initiating a cascade of downstream signaling events. These pathways, including the Ras-MAPK, PI3K-Akt, and Rho pathways, regulate fundamental cellular processes such as proliferation, survival, migration, and differentiation. Dysregulation of the ATX-LPA axis has been linked to numerous pathologies, highlighting the therapeutic potential of ATX inhibitors.

2Ccpa Sodium: A Carba Analog of Cyclic Phosphatidic Acid

2-carba-cyclic phosphatidic acid (2Ccpa) is a synthetic analog of the naturally occurring cyclic phosphatidic acid (cPA). In 2Ccpa, the oxygen atom at the sn-2 position of the glycerol backbone is replaced with a methylene group, conferring greater metabolic stability compared to its natural counterpart. This modification enhances its potential as a therapeutic agent. Studies have demonstrated that carba analogs of cPA, including 2Ccpa, are potent inhibitors of autotaxin activity.

Quantitative Analysis of Autotaxin Inhibition by 2Ccpa

The inhibitory potency of 2Ccpa and its analogs against autotaxin has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

| Compound | Assay Type | Substrate | IC50 | Reference |

| 2ccPA 16:1 | Fluorescence-based | ADMAN-LPC | Highly Effective Inhibition (exact IC50 not specified) | |

| 2ccPA 18:1 | Fluorescence-based | ADMAN-LPC | Less Effective than 2ccPA 16:1 | |

| 3ccPA analogs | Not specified | Not specified | Potent inhibitors | |

| 2carbaLPA | Choline Oxidase Assay | LPC | Potent inhibitor (comparable to 2ccPA) |

Note: The available literature often refers to 2ccPA without specifying the sodium salt form; however, the biological activity is expected to be comparable.

Mechanism of Action

Molecular docking studies suggest that cPA analogues, including 2Ccpa, likely exert their inhibitory effect by binding to the active site or an allosteric site of autotaxin, thereby preventing the binding of the LPC substrate or inhibiting the catalytic process. The carba modification in 2Ccpa enhances its stability and potency as an ATX inhibitor.

Signaling Pathway of Autotaxin Inhibition by this compound

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory effect of this compound on autotaxin.

Amplex Red Autotaxin Assay

This is a commonly used, sensitive, fluorescence-based assay to measure autotaxin's lysophospholipase D activity.

Principle: ATX hydrolyzes LPC to LPA and choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent (10-acetyl-3,7-dihydrophenoxazine) to produce the highly fluorescent resorufin, which can be quantified.

Materials:

-

Recombinant human autotaxin

-

This compound

-

Lysophosphatidylcholine (LPC)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in an appropriate solvent (e.g., DMSO or assay buffer) to create a stock solution. Prepare serial dilutions to test a range of concentrations.

-

Prepare working solutions of Amplex Red, HRP, and choline oxidase in assay buffer according to the manufacturer's instructions.

-

Prepare a solution of LPC in assay buffer.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add 20 µL of the this compound dilutions or vehicle control.

-

Add 20 µL of the recombinant autotaxin solution to each well.

-

Incubate at 37°C for 15 minutes to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add 20 µL of the LPC substrate solution to each well.

-

Add 40 µL of the Amplex Red/HRP/choline oxidase working solution to each well.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at time zero.

-

Incubate the plate at 37°C, protected from light.

-

Measure fluorescence at regular intervals (e.g., every 5 minutes for 30-60 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the percentage of ATX inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Workflow for Amplex Red Assay

Choline Release Assay

This assay provides a more direct measurement of the choline produced from LPC hydrolysis by autotaxin.

Principle: This assay is similar to the Amplex Red assay in that it relies on the detection of choline. The choline produced is oxidized by choline oxidase to generate H₂O₂, which is then used in a colorimetric or fluorometric reaction.

Materials:

-

Same as for the Amplex Red assay, but a colorimetric detection reagent can be used as an alternative (e.g., using a probe that develops color in the presence of HRP and H₂O₂).

Procedure: The procedure is very similar to the Amplex Red assay. The key difference is the final detection step. Instead of a fluorescent product, a chromogenic substrate is often used, and the absorbance is measured using a spectrophotometer.

Cell-Based Autotaxin Inhibition Assay

Cell-based assays provide a more physiologically relevant system to evaluate the efficacy of ATX inhibitors.

Principle: LPA produced by ATX in the cell culture medium stimulates LPA receptors on reporter cells, leading to a measurable downstream signal (e.g., calcium flux, reporter gene expression). The inhibitory effect of this compound is quantified by the reduction in this signal.

Materials:

-

Reporter cell line expressing a specific LPA receptor (e.g., LPA₁) and a downstream reporter (e.g., a fluorescent calcium indicator or a luciferase reporter gene).

-

Recombinant human autotaxin

-

This compound

-

Lysophosphatidylcholine (LPC)

-

Cell culture medium and reagents

-

Detection reagents for the specific reporter system.

Procedure:

-

Cell Culture:

-

Culture the reporter cells to the appropriate confluency in a 96-well plate.

-

-

Assay Setup:

-

Wash the cells with an appropriate assay buffer.

-

Add a solution containing recombinant autotaxin and various concentrations of this compound (or vehicle) to the cells.

-

-

Initiate Reaction:

-

Add LPC to the wells to start the production of LPA.

-

-

Measurement:

-

Incubate for a defined period.

-

Measure the reporter signal (e.g., fluorescence for calcium or luminescence for luciferase).

-

-

Data Analysis:

-

Normalize the signal to control wells.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration to determine the IC50.

-

Workflow for Cell-Based ATX Inhibition Assay

Conclusion

This compound is a potent and metabolically stable inhibitor of autotaxin. Its ability to block the production of LPA makes it a valuable research tool for studying the ATX-LPA signaling axis and a promising candidate for therapeutic development in diseases driven by aberrant LPA signaling. The experimental protocols detailed in this guide provide a framework for the robust evaluation of this compound and other potential autotaxin inhibitors. Further research, including in vivo studies, will be crucial to fully elucidate the therapeutic potential of this compound.

References

- 1. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Biological Significance of 2-Carba-Cyclic Phosphatidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic phosphatidic acid (cPA) is an endogenous lysophospholipid that exhibits a wide range of biological activities, often contrasting with those of the closely related lysophosphatidic acid (LPA). However, the inherent instability of the cyclic phosphate ring in cPA limits its therapeutic potential. To overcome this, chemically stabilized analogs have been synthesized, among which 2-carba-cyclic phosphatidic acid (2c-cPA) has emerged as a promising candidate with enhanced metabolic stability and potent biological effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of 2c-cPA, with a focus on its mechanism of action, including the inhibition of autotaxin and modulation of cancer cell invasion through the activation of LPA receptor-mediated signaling pathways.

Discovery and Rationale for Synthesis

Cyclic phosphatidic acid (cPA) is a naturally occurring phospholipid mediator characterized by a unique cyclic phosphate ring at the sn-2 and sn-3 positions of the glycerol backbone.[1] It has been shown to inhibit cancer cell invasion and metastasis, in stark contrast to the pro-metastatic effects of lysophosphatidic acid (LPA).[2] However, the therapeutic application of cPA is hampered by its rapid hydrolysis in vivo. This led to the design and chemical synthesis of metabolically stabilized derivatives, including 2-carba-cPA (2ccPA).[3] In 2c-cPA, the phosphate oxygen at the sn-2 position is replaced by a methylene group, rendering the cyclic structure resistant to enzymatic degradation.[3] This modification has been shown to result in more potent and sustained biological activities compared to the natural cPA.[1]

Synthesis of 2-Carba-Cyclic Phosphatidic Acid

General Synthetic Strategy (Hypothesized based on related compounds):

The synthesis likely involves the following key transformations:

-

Introduction of the carba-bridge: This would involve the use of a reagent that can introduce a methylene group in place of an oxygen atom in the glycerol backbone.

-

Formation of the cyclic phosphonate: Cyclization to form the five-membered ring containing the phosphorus atom.

-

Acylation: Introduction of the fatty acid chain at the sn-1 position.

-

Deprotection: Removal of protecting groups to yield the final 2c-cPA.

A detailed experimental protocol would require access to the full-text and supplementary information of the primary research articles, which is currently limited.

Biological Activities and Quantitative Data

2c-cPA exhibits a range of biological activities, primarily centered around the inhibition of autotaxin (ATX) and the modulation of LPA receptor signaling. The following tables summarize the available quantitative data for 2c-cPA and its closely related analogs.

| Compound | Target | Assay | IC50 / EC50 | Cell Line / System | Reference |

| 2ccPA 16:1 | Autotaxin (ATX) | LPA Production | 140 nM | In vitro | |

| 2ccPA 18:1 | Autotaxin (ATX) | LPA Production | - | In vitro | |

| 2carbaLPA | LPA1 Receptor | TGFα Shedding | 54.8 nM | 293A | |

| 2carbaLPA | LPA2 Receptor | TGFα Shedding | 256.4 nM | 293A | |

| 2carbaLPA | LPA3 Receptor | TGFα Shedding | 11.6 nM | 293A | |

| 2carbaLPA | LPA4 Receptor | TGFα Shedding | 1.0 nM | 293A | |

| 2carbaLPA | LPA5 Receptor | TGFα Shedding | 50.2 nM | 293A | |

| 2carbaLPA | LPA6 Receptor | TGFα Shedding | 90.9 nM | 293A |

Note: 2carbaLPA is a degradation product of 2c-cPA. Data for direct 2c-cPA activity on LPA receptors is limited in the reviewed literature.

| Compound | Activity | Assay | Concentration | Effect | Cell Line | Reference |

| 2ccPA 16:0 | Inhibition of Cell Migration | Transcellular Migration | 25 µM | Significant inhibition of serum- and LPA-induced migration | MM1 rat ascites hepatoma | |

| 3ccPA 16:0 | Inhibition of Cell Migration | Transcellular Migration | 25 µM | Significant inhibition of serum- and LPA-induced migration | MM1 rat ascites hepatoma | |

| 2ccPA | Anti-inflammatory | PGE2 Production | Various | Attenuated LPS-induced PGE2 production | PMA-differentiated THP-1 cells | |

| 2ccPA | Chondroprotection | IL-1β induced gene expression | - | Suppressed IL-1β-induced upregulation of IL-6, MMP-13, and COX-2 | Human chondrocytes |

Signaling Pathways of 2-Carba-Cyclic Phosphatidic Acid

The biological effects of 2c-cPA are largely mediated through its interaction with the lysophosphatidic acid (LPA) signaling network. 2c-cPA can act as both an inhibitor of the LPA-producing enzyme autotaxin and as a ligand for LPA receptors.

Inhibition of Autotaxin

Autotaxin (ATX) is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA. By inhibiting ATX, 2c-cPA reduces the levels of LPA, thereby attenuating its pro-proliferative, pro-migratory, and pro-inflammatory effects.

Figure 1. Inhibition of Autotaxin by 2c-cPA.

LPA Receptor-Mediated Signaling

2c-cPA and its metabolites can also directly interact with the six known G protein-coupled LPA receptors (LPA1-6). The activation of these receptors initiates a cascade of intracellular signaling events, most notably the Ras-Raf-MEK-ERK pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival. The specific downstream effects depend on the receptor subtype and the G protein to which it couples (Gαi/o, Gαq/11, or Gα12/13).

Figure 2. 2c-cPA-mediated LPA Receptor Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 2c-cPA.

Autotaxin Inhibition Assay (Choline Oxidase-Based)

This protocol is adapted from a general method for screening autotaxin inhibitors.

Materials:

-

Human recombinant Autotaxin (ATX)

-

Lysophosphatidylcholine (LPC) 16:0

-

2c-cPA or other test compounds

-

ATX assay buffer (50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0)

-

4-aminoantipyrine

-

TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)

-

Choline oxidase

-

Peroxidase

-

96-well plate

-

Plate reader capable of measuring absorbance at 555 nm

Procedure:

-

Prepare a solution of human recombinant ATX (final concentration 50 nM) in ATX assay buffer.

-

Prepare various concentrations of 2c-cPA or other test compounds in ATX assay buffer.

-

In a 96-well plate, add 5 µL of the ATX solution and 5 µL of the test compound solution to each well.

-

Prepare a reaction mixture containing LPC 16:0 (final concentration 300 µM), 4-aminoantipyrine (0.05% w/v), TOOS (0.05% w/v), choline oxidase (10 units/mL), and peroxidase (10 units/mL) in ATX assay buffer.

-

Add 90 µL of the reaction mixture to each well to initiate the reaction.

-

Incubate the plate at 37°C and monitor the increase in absorbance at 555 nm over time.

-

The rate of choline release is proportional to the ATX activity. Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 3. Autotaxin Inhibition Assay Workflow.

Cancer Cell Invasion Assay (Boyden Chamber)

This protocol is a standard method for assessing cancer cell invasion.

Materials:

-

Cancer cell line (e.g., MM1 rat ascites hepatoma cells)

-

Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel or other extracellular matrix components

-

Cell culture medium (e.g., DMEM) with and without serum or chemoattractant (e.g., LPA)

-

2c-cPA or other test compounds

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Coat the upper surface of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

Culture cancer cells to sub-confluency and then serum-starve them for several hours.

-

Resuspend the cells in serum-free medium containing various concentrations of 2c-cPA or a vehicle control.

-

Add the cell suspension to the upper chamber of the inserts.

-

Add medium containing a chemoattractant (e.g., serum or LPA) to the lower chamber.

-

Incubate the chambers for a sufficient time to allow for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several microscopic fields.

-

Calculate the percentage of invasion inhibition for each treatment condition compared to the control.

Figure 4. Cancer Cell Invasion Assay Workflow.

LPA Receptor Activation Assay (TGFα Shedding Assay)

This assay measures Gαq/11 and Gα12/13-coupled GPCR activation.

Materials:

-

HEK293A cells

-

Plasmids encoding human LPA receptors (LPA1-6)

-

Plasmid encoding alkaline phosphatase (AP)-tagged pro-transforming growth factor-α (pro-TGFα)

-

Transfection reagent

-

Cell culture medium

-

2c-cPA or other test compounds

-

p-Nitrophenyl phosphate (pNPP) substrate

-

96-well plate

-

Plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Co-transfect HEK293A cells with a plasmid for an LPA receptor and the AP-pro-TGFα plasmid.

-

Seed the transfected cells into a 96-well plate and culture overnight.

-

Wash the cells and replace the medium with a serum-free medium.

-

Add various concentrations of 2c-cPA or other test compounds to the wells.

-

Incubate for a defined period (e.g., 1 hour) to allow for receptor activation and TGFα shedding.

-

Collect the conditioned medium from each well.

-

Add pNPP substrate to the conditioned medium.

-

Measure the alkaline phosphatase activity by reading the absorbance at 405 nm.

-

The amount of AP activity is proportional to the amount of shed TGFα, which reflects the level of LPA receptor activation.

-

Determine the EC50 value by plotting the AP activity against the logarithm of the agonist concentration.

ERK Phosphorylation Assay (Western Blot)

This protocol is a standard method to detect the activation of the ERK signaling pathway.

Materials:

-

HeLa cells or another suitable cell line

-

Cell culture medium

-

2c-cPA

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency and then serum-starve overnight.

-

Treat the cells with various concentrations of 2c-cPA for different time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Conclusion

2-Carba-cyclic phosphatidic acid represents a significant advancement in the development of stabilized lysophospholipid analogs for therapeutic applications. Its dual action as an inhibitor of the key LPA-producing enzyme autotaxin and as a modulator of LPA receptor signaling provides a powerful mechanism to counteract the pathological effects of excessive LPA. The enhanced metabolic stability of 2c-cPA makes it a more viable drug candidate compared to its naturally occurring counterpart. Further research, including detailed preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of 2c-cPA in diseases such as cancer, fibrosis, and inflammatory disorders. This technical guide provides a foundational understanding of 2c-cPA for researchers and drug development professionals seeking to explore this promising class of molecules.

References

- 1. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of enantiopure 2-carba-cyclic phosphatidic acid and effects of its chirality on biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Carba-Cyclic Phosphatidic Acid (2ccPA) Sodium Salt and 2-Chloro-N6-Cyclopentyladenosine (CCPA)

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini Technical Communications

Subject: Comprehensive Physicochemical and Biological Profile of "2Ccpa sodium" Variants

Executive Summary

This technical guide addresses the inquiry for "this compound," a term that can be interpreted as two distinct molecular entities: 2-carba-cyclic phosphatidic acid sodium salt (2ccPA) , a lipid mediator and autotaxin inhibitor, and 2-chloro-N6-cyclopentyladenosine (CCPA) , a potent and selective adenosine A1 receptor agonist. Recognizing this ambiguity, this document provides a comprehensive, in-depth analysis of both compounds. Each section details the respective physicochemical properties, experimental methodologies for their characterization, and their primary signaling pathways. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Furthermore, logical and biological workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and experimental assessment.

Part 1: 2-Carba-Cyclic Phosphatidic Acid Sodium Salt (2ccPA)

2-Carba-cyclic phosphatidic acid (2ccPA) is a synthetic analogue of the naturally occurring lipid mediator, cyclic phosphatidic acid (cPA). The replacement of an oxygen atom in the phosphate group with a methylene group enhances its stability, making it a valuable tool for studying the biological roles of cPA and a potential therapeutic agent in its own right, particularly in conditions like osteoarthritis and neuropathic pain.

Physicochemical Properties of this compound Salt

The sodium salt of 2ccPA is typically supplied as a solid powder. Its stability is pH-dependent; it is reported to be stable in neutral or alkaline conditions but unstable under acidic conditions, where it may degrade.[1]

| Property | Value | Reference(s) |

| IUPAC Name | sodium;(2-oxido-2-oxo-1,2λ⁵-oxaphospholan-4-yl)methyl (Z)-octadec-9-enoate | [2] |

| CAS Number | 927880-40-8 | [3] |

| Molecular Formula | C₂₂H₄₀NaO₅P | [2] |

| Molecular Weight | 438.5 g/mol | [2] |

| Exact Mass | 438.25110565 Da | |

| Appearance | Solid powder | |

| Solubility | To be determined experimentally. Soluble in aqueous buffers like PBS (pH 7.2) is expected for similar lysophosphatidic acid sodium salts. | |

| Stability | Stable in neutral or alkaline conditions; unstable in acidic conditions. |

Experimental Protocols for 2ccPA Characterization

This protocol determines the thermodynamic equilibrium solubility of 2ccPA in an aqueous buffer.

-

Preparation of Saturated Solution: Add an excess amount of this compound salt (e.g., 2-5 mg) to a vial containing a known volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Equilibration: Seal the vial and place it on an orbital shaker or use a magnetic stirrer to agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess undissolved solid.

-

Sample Collection and Dilution: Carefully collect a precise aliquot of the clear supernatant. Dilute the supernatant with the buffer to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 2ccPA in the diluted supernatant using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µM.

This protocol assesses the chemical stability of 2ccPA over time under different pH conditions.

-

Solution Preparation: Prepare solutions of 2ccPA in various aqueous buffers (e.g., pH 4.0, 7.4, and 9.0) at a known concentration.

-

Incubation: Store the solutions at a controlled temperature (e.g., 4°C, 25°C, and 40°C).

-

Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Quantification: Analyze the concentration of the remaining 2ccPA in each aliquot using a validated stability-indicating LC-MS method. The appearance of degradation products can also be monitored.

-

Data Analysis: Plot the concentration of 2ccPA versus time for each condition. The rate of degradation can be determined from the slope of the line.

This assay measures the lysophospholipase D (lysoPLD) activity of autotaxin and the inhibitory potential of 2ccPA.

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl₂), recombinant human Autotaxin (ATX), the substrate lysophosphatidylcholine (LPC), and the test compound (2ccPA).

-

Assay Setup: In a 96-well plate, add the assay buffer, ATX enzyme, and various concentrations of 2ccPA (or vehicle control).

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the LPC substrate to all wells.

-

Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Detection: Stop the reaction and measure the amount of choline produced. This is typically done using an enzymatic photometric method involving choline oxidase and a chromogenic substrate, with absorbance read at 405-415 nm.

-

Data Analysis: Calculate the percent inhibition of ATX activity for each concentration of 2ccPA and determine the IC₅₀ value.

Signaling Pathway of 2ccPA

2ccPA primarily functions as an inhibitor of autotaxin (ATX). ATX is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA is a potent signaling lipid that activates a family of G protein-coupled receptors (LPAR1-6), leading to downstream signaling cascades that regulate cell proliferation, migration, and survival. By inhibiting ATX, 2ccPA reduces the production of LPA, thereby attenuating these downstream effects, which is beneficial in pathologies like fibrosis and inflammation.

Part 2: 2-Chloro-N6-Cyclopentyladenosine (CCPA)

2-Chloro-N6-cyclopentyladenosine (CCPA) is a highly potent and selective agonist for the adenosine A1 receptor. Its high affinity and selectivity make it an invaluable pharmacological tool for studying the physiological and pathological roles of the A1 receptor, which is involved in regulating cardiac function, neuronal activity, and inflammation.

Physicochemical Properties of CCPA

CCPA is typically available as a crystalline solid or powder. It exhibits good solubility in organic solvents like DMSO and alcohols.

| Property | Value | Reference(s) |

| Synonym | CCPA | |

| CAS Number | 37739-05-2 | |

| Molecular Formula | C₁₅H₂₀ClN₅O₄ | |

| Molecular Weight | 369.80 g/mol | |

| Appearance | Powder | |

| Melting Point | 103-106°C | |

| Solubility | DMSO: ~100 mMEthanol: ~100 mMMethanol: 19.6-20.4 mg/mLWater: Soluble (hydrate form) | |

| Storage Temperature | 2-8°C |

Experimental Protocols for CCPA Characterization

The pKa of adenosine analogues can be determined using various methods, with potentiometric titration and UV-spectrophotometry being common. Computational methods are also increasingly used.

General Protocol using UV-Spectrophotometry:

-

Solution Preparation: Prepare a stock solution of CCPA in a suitable solvent (e.g., DMSO). Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Add a small aliquot of the CCPA stock solution to each buffer to achieve a constant final concentration.

-

UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum for each sample across a relevant wavelength range (e.g., 220-320 nm).

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH.

-

pKa Calculation: The resulting data will form a sigmoid curve. The pKa is the pH value at the inflection point of this curve, which can be determined using appropriate curve-fitting software.

This protocol measures the functional activity of CCPA as an A1 receptor agonist by quantifying its effect on intracellular cyclic AMP (cAMP) levels. Since the A1 receptor is Gi-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP.

-

Cell Culture: Culture cells stably expressing the human adenosine A1 receptor (e.g., HEK293 or CHO cells).

-

Cell Stimulation: Seed the cells in a 96-well plate. On the day of the assay, replace the culture medium with stimulation buffer. To measure inhibition, first stimulate the cells with an agent that increases basal cAMP levels, such as forskolin.

-

Compound Addition: Add varying concentrations of CCPA to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Plot the measured cAMP levels against the log of the CCPA concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, representing the potency of CCPA.

Signaling Pathway of CCPA

CCPA exerts its biological effects by binding to and activating the adenosine A1 receptor, a G protein-coupled receptor (GPCR). The A1 receptor is primarily coupled to the inhibitory G protein, Gi. Upon activation by an agonist like CCPA, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action reduces the conversion of ATP to cyclic AMP (cAMP), a key second messenger. The decrease in intracellular cAMP levels leads to reduced activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of numerous downstream targets, resulting in the ultimate cellular response, such as decreased neuronal excitability or reduced heart rate.

References

- 1. Evaluation of the pharmacokinetics of 2-carba-cyclic phosphatidic acid by liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C22H40NaO5P | CID 71528763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Carba-cyclic phosphatidic acid sodium salt | 927880-40-8 [chemicalbook.com]

An In-depth Technical Guide to the Biological Functions of 2Ccpa

Introduction

The acronym "2Ccpa" is utilized in scientific literature to refer to two distinct chemical compounds with significantly different biological functions. This guide provides a comprehensive overview of both molecules to address this ambiguity and serve as a technical resource for researchers, scientists, and professionals in drug development. The two compounds are:

-

2-carba-cyclic phosphatidic acid (2ccPA): A synthetic, metabolically stabilized analog of cyclic phosphatidic acid (cPA), a naturally occurring lysophospholipid mediator.

-

2-Chloro-N6-cyclopentyladenosine (CCPA): A potent and highly selective agonist for the adenosine A1 receptor.

This document will detail the known biological functions, mechanisms of action, and associated signaling pathways for each compound in separate, dedicated sections.

Part 1: 2-carba-cyclic phosphatidic acid (2ccPA)

2-carba-cyclic phosphatidic acid (2ccPA) is a synthetic derivative of cyclic phosphatidic acid (cPA) where a methylene group replaces an oxygen atom in the phosphate ring at the sn-2 position.[1][2] This modification enhances its stability in biological systems, making it a valuable tool for research and therapeutic development.[3] 2ccPA has demonstrated a wide range of biological activities, many of which are more potent than those of its natural counterpart, cPA.[1][2]

Core Biological Functions

-

Inhibition of Cancer Cell Invasion and Metastasis: 2ccPA is a potent inhibitor of cancer cell invasion and metastasis. This effect is partly attributed to its ability to inhibit autotaxin (ATX), an enzyme that produces lysophosphatidic acid (LPA), a promoter of cancer progression. 2ccPA has also been shown to inhibit LPA-induced RhoA activation, a key process in tumor cell migration.

-

Anti-inflammatory and Immunomodulatory Effects: 2ccPA exhibits significant anti-inflammatory properties. It can suppress the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in response to inflammatory stimuli. It has also been shown to modulate microglial polarization towards the anti-inflammatory M2 phenotype. These effects may be mediated by the inhibition of the NF-κB and AP-1 signaling pathways.

-

Neuroprotection and Glial Cell Regulation: 2ccPA has demonstrated neuroprotective effects in models of transient ischemia and traumatic brain injury. It promotes the proliferation and survival of glial cells, including astrocytes and oligodendrocyte precursor cells (OPCs), through the activation of LPA receptors and the ERK signaling pathway.

-

Analgesic and Antinociceptive Properties: 2ccPA has been shown to attenuate neuropathic pain and reduce nociceptive reflexes in animal models of acute and chronic pain.

-

Chondroprotection and Osteoarthritis Amelioration: In the context of osteoarthritis (OA), 2ccPA has shown promise as a disease-modifying agent. It stimulates the synthesis of hyaluronic acid in synoviocytes and suppresses the production of matrix metalloproteinases (MMP-1, -3, and -13) that degrade cartilage. These actions help to reduce pain, inflammation, and cartilage degeneration in OA models.

-

Antifibrotic Activity: 2ccPA has been shown to suppress the development of bleomycin-induced skin fibrosis in mice, indicating its potential as a therapeutic agent for fibrotic diseases like systemic sclerosis.

Quantitative Data

| Parameter | Value | Assay Conditions | Reference |

| Inhibition of MM1 cell migration | Significantly inhibited at 25 µM | Serum- and LPA-induced transcellular migration | |

| Plasma half-life | 16 minutes | Intraperitoneal administration in mice (1.6 mg/kg) |

Experimental Protocols

Inhibition of Cancer Cell Invasion

-

Cell Line: MM1 human melanoma cells.

-